molecular formula C11H14ClN5O2 B1399649 tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1002310-30-6

tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B1399649
CAS No.: 1002310-30-6
M. Wt: 283.71 g/mol
InChI Key: VHQMHNOTRSUPFO-UHFFFAOYSA-N
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Description

Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate: is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo ring. Subsequent chlorination and reaction with tert-butyl carbamate are performed to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the chloro group to a more oxidized state.

  • Reduction: : Reduction of the triazolo ring or other functional groups.

  • Substitution: : Replacement of the chloro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various in vitro and in vivo models.

Medicine

The compound's potential medicinal applications include its use as a lead compound for the development of new anticancer drugs. Its ability to inhibit specific molecular targets makes it a candidate for further drug development and clinical trials.

Industry

In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth. The exact molecular interactions and pathways involved are still under investigation, but the compound's dual inhibitory activity is a key factor in its antitumor effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)piperidine-1-carboxylic acid tert-butyl ester

  • Tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Uniqueness

Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in similar compounds

Properties

IUPAC Name

tert-butyl N-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)13-6-9-15-14-8-5-4-7(12)16-17(8)9/h4-5H,6H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMHNOTRSUPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-L round bottom flask flask equipped with a magnetic stirbar was charged with di(1H-imidazol-1-yl)methanone (121 g, 749 mmol) and acetonitrile (500 mL). The stirred slurry was cooled by immersing the flask in an ice bath. A solution of N-Boc glycine (125 g, 714 mmol) in acetonitrile (500 mL) was added via a 500-mL addition funnel over the course of 30-45 min. The mixture was aged for 1 h while a 5-L, 3-neck, round bottom flask equipped with a mechanical overhead stirrer and a thermocouple w/adapter was charged with 1-(6-chloropyridazin-3-yl)hydrazine (108 g, 749 mmol) and acetonitrile (900 mL) and cooled to <5 deg C. in an ice bath. The cold solution of the acylimidazole was then transferred via a polyethylene cannula into the thick suspension of the hydrazine over a period of 30-45 min). The ice bath was removed, and the mixture was allowed to warm. After 2.5 h of stirring, 4-methylbenzenesulfonic acid hydrate (143 g, 749 mmol) was added. The flask was then equipped with a heating mantle and a reflux condenser and was heated to reflux (82 deg C.) for 13 h, then cooled back to about 60 deg C. At this point, the warm solution was vacuum filtered through paper. The brown filtrate was then concentrated by rotary evaporation. The resulting thick yellow-brown slurry was stirred in an ice bath and diluted with ACN (about 100 mL). After stirring for 1 h, the solids were isolated by vacuum filtration, washed with ice-cold 1:1 ACN/H2O (2×150 mL) and air-dried on the filter until a freely flowing solid was obtained (159 g, 78.5% yield).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
143 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 3
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tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 4
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tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

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